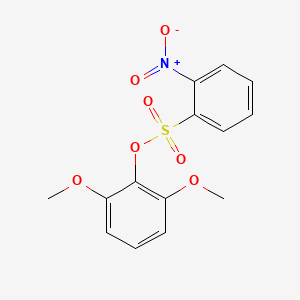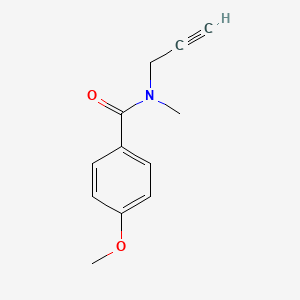
2-Octyldodecyl 2-hydroxyoctadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Octyldodecyl 2-hydroxyoctadecanoate is a chemical compound with the molecular formula C38H76O3. It is a long-chain ester derived from octyldodecanol and hydroxyoctadecanoic acid. This compound is known for its emollient properties and is commonly used in cosmetic and personal care products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octyldodecyl 2-hydroxyoctadecanoate typically involves the esterification of 2-octyldodecanol with 2-hydroxyoctadecanoic acid. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 150-180°C for several hours to ensure complete esterification. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then subjected to various purification steps, including filtration, distillation, and drying, to obtain the final pure compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Octyldodecyl 2-hydroxyoctadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
2-Octyldodecyl 2-hydroxyoctadecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in lipid metabolism and cell membrane structure.
Medicine: Explored for its emollient properties in dermatological formulations.
Industry: Widely used in the formulation of cosmetics, personal care products, and lubricants.
Mecanismo De Acción
The mechanism of action of 2-Octyldodecyl 2-hydroxyoctadecanoate primarily involves its interaction with the lipid bilayer of cell membranes. The compound integrates into the lipid bilayer, enhancing its fluidity and stability. This property makes it an effective emollient, providing a smooth and soft texture to the skin. Additionally, it may interact with specific lipid receptors and signaling pathways, influencing cellular processes such as lipid metabolism and barrier function.
Comparación Con Compuestos Similares
Similar Compounds
2-Octyldodecanol: A fatty alcohol with similar emollient properties.
2-Hydroxyoctadecanoic acid: A long-chain fatty acid with hydroxyl functionality.
Octyldodecanol: Another fatty alcohol used in cosmetic formulations.
Uniqueness
2-Octyldodecyl 2-hydroxyoctadecanoate is unique due to its ester structure, which combines the properties of both 2-octyldodecanol and 2-hydroxyoctadecanoic acid. This combination results in enhanced emollient properties and improved stability in formulations compared to its individual components.
Propiedades
Número CAS |
308122-33-0 |
|---|---|
Fórmula molecular |
C38H76O3 |
Peso molecular |
581.0 g/mol |
Nombre IUPAC |
2-octyldodecyl 2-hydroxyoctadecanoate |
InChI |
InChI=1S/C38H76O3/c1-4-7-10-13-16-18-19-20-21-22-23-25-28-31-34-37(39)38(40)41-35-36(32-29-26-15-12-9-6-3)33-30-27-24-17-14-11-8-5-2/h36-37,39H,4-35H2,1-3H3 |
Clave InChI |
WRDHXQANVRNOEN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC(C(=O)OCC(CCCCCCCC)CCCCCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


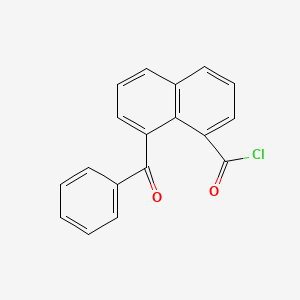
![Silane, [(4-butylphenyl)ethynyl]trimethyl-](/img/structure/B12567099.png)
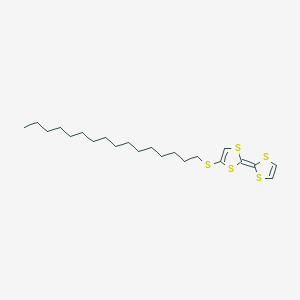
![2-Oxaspiro[4.5]dec-7-ene-1,6-dione, 8-methyl-, (5S)-](/img/structure/B12567112.png)
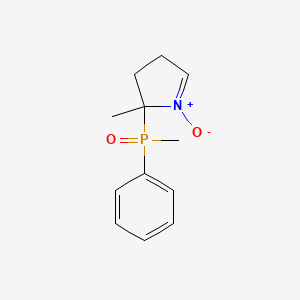
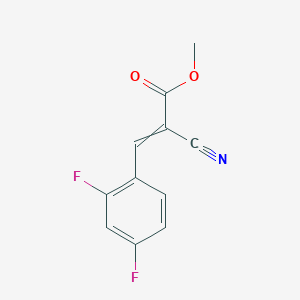
![9-Oxa-2,8-diazatricyclo[4.2.1.0~2,5~]nonane](/img/structure/B12567152.png)

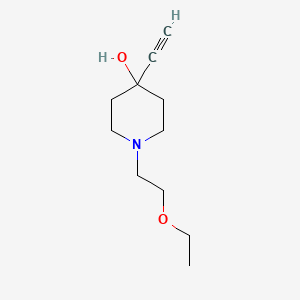

![Acetonitrile,(2,3,5,6-tetrahydro-7H-indeno[5,6-B]furan-7-ylidene)-](/img/structure/B12567182.png)
